molecular formula C15H22N4O5 B12894329 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one

Cat. No.: B12894329
M. Wt: 338.36 g/mol
InChI Key: NWFYLGNDOHYMGK-PMXXHBEXSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one provides a complete description of the compound’s structure. Breaking this down:

  • Purine core : The parent heterocycle is a purine system (a fused bicyclic structure comprising pyrimidine and imidazole rings) numbered such that position 9 serves as the attachment point for the oxolane moiety.
  • Oxolane substituent : The (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group is a ribose derivative, where the oxolane (tetrahydrofuran) ring adopts a specific stereochemistry. The 2R,3R,4S,5R configuration indicates the spatial arrangement of hydroxyl and hydroxymethyl groups, critical for mimicking natural nucleosides.
  • Functional modifications : A pentyl chain at position 2 and a ketone group at position 6 distinguish this compound from canonical purines like adenosine or guanosine.

This nomenclature adheres to IUPAC rules by prioritizing the purine numbering, specifying substituent positions, and denoting stereochemistry using the Cahn-Ingold-Prelog system. Comparative analysis with structurally related compounds, such as guanosine (2R,3R,4S,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, highlights the deliberate substitution patterns that define its biochemical profile.

Historical Context of Purine-Based Nucleoside Analog Development

Purine nucleoside analogs have been pivotal in antiviral and anticancer therapies since the mid-20th century. Early analogs like acyclovir (a guanosine derivative) demonstrated that modifying the sugar moiety could enhance specificity for viral enzymes while minimizing host toxicity. The development of abacavir , a carbocyclic nucleoside analog, further illustrated the therapeutic potential of stereochemical precision in targeting HIV reverse transcriptase.

The compound emerges from advancements in solid-phase synthesis methodologies , which enabled modular construction of purine scaffolds. For example, Chang et al. (2005) detailed the use of Merrifield resin to sequentially assemble purine dichloride intermediates, followed by condensation with ribofuranoside derivatives. Such techniques allowed for systematic exploration of substituent effects, including the introduction of alkyl chains (e.g., the pentyl group) to modulate lipophilicity and target binding.

A key milestone was the recognition that 3′-deoxy or 3′-modified nucleosides act as chain terminators during nucleic acid synthesis. By omitting or altering the 3′-hydroxyl group, these analogs halt DNA elongation—a mechanism exploited by drugs like zidovudine. While 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one retains the 3′-OH, its 2-pentyl substitution may interfere with base pairing or enzyme recognition, expanding its potential applications beyond traditional chain termination.

Positional Isomerism in Oxolane-Substituted Purine Derivatives

Positional isomerism in oxolane-substituted purines profoundly influences their biological activity. For instance, shifting the pentyl group from position 2 to position 8 (as in 8-alkylguanosine analogs) alters interactions with purine-binding proteins, as demonstrated in studies of G-protein-coupled receptors. Similarly, the stereochemistry of the oxolane ring determines whether the compound mimics natural nucleosides. The (2R,3R,4S,5R) configuration in this compound mirrors the β-D-ribofuranose orientation in RNA, favoring recognition by kinases and phosphorylases.

Recent advances in higher-energy collisional dissociation mass spectrometry (HCD MS) have enabled precise differentiation of positional isomers. Jora et al. (2018) showed that fragmentation patterns of modified nucleosides reveal distinct signatures for substituents at positions 2 versus 6 on the purine ring. Applied to 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one, this technique could verify the absence of isomerization during synthesis or storage.

The synthesis of oxolane purine derivatives often involves protecting group strategies to control regioselectivity. For example, patents describing 1,3-oxathiolane nucleosides highlight the use of 5′-O-protected intermediates to direct coupling to the purine’s N9 position. In the case of the subject compound, similar methods likely ensure the pentyl group is installed exclusively at position 2, avoiding undesired isomers.

Properties

Molecular Formula

C15H22N4O5

Molecular Weight

338.36 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one

InChI

InChI=1S/C15H22N4O5/c1-2-3-4-5-9-17-13-10(14(23)18-9)16-7-19(13)15-12(22)11(21)8(6-20)24-15/h7-8,11-12,15,20-22H,2-6H2,1H3,(H,17,18,23)/t8-,11-,12-,15-/m1/s1

InChI Key

NWFYLGNDOHYMGK-PMXXHBEXSA-N

Isomeric SMILES

CCCCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CCCCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Glycosylation of Purine Base with Protected Sugar Derivatives

The most common approach to prepare nucleoside analogs like this compound involves the glycosylation of a suitably substituted purine base with a protected sugar derivative.

  • Step 1: Protection of Sugar Hydroxyl Groups
    The sugar moiety (ribose or a derivative) is first protected to prevent side reactions. Typical protecting groups include acetyl, benzoyl, or silyl ethers on the 3',4',5' hydroxyls, leaving the anomeric position free or activated.

  • Step 2: Activation of Sugar Anomeric Position
    The anomeric carbon of the sugar is activated as a halide (e.g., bromide or chloride) or as a trichloroacetimidate to facilitate nucleophilic substitution.

  • Step 3: N9-Glycosylation of Purine Base
    The purine base, pre-functionalized with the pentyl group at the 2-position, is reacted with the activated sugar under Lewis acid catalysis (e.g., SnCl4, TMSOTf) or basic conditions to form the N9-glycosidic bond. The reaction conditions are optimized to favor β-anomer formation.

  • Step 4: Deprotection
    After glycosylation, the protecting groups on the sugar are removed under mild acidic or basic conditions to yield the free hydroxyl groups.

Alternative Synthetic Routes

  • Enzymatic Synthesis : Enzymatic transglycosylation using nucleoside phosphorylases can be used to transfer the sugar moiety to the purine base under mild conditions, preserving stereochemistry.

  • Solid-Phase Synthesis : For analog libraries, solid-phase synthesis techniques allow stepwise construction of the nucleoside with controlled modifications.

Research Findings and Data Summary

Preparation Step Methodology Key Reagents/Conditions Outcome/Notes
Sugar Protection Acetylation or silylation Ac2O/pyridine or TBDMS-Cl/imidazole Protects hydroxyls, prevents side reactions
Sugar Activation Halogenation or trichloroacetimidate formation HBr/AcOH or trichloroacetonitrile/DBU Activates anomeric carbon for glycosylation
N9-Glycosylation Lewis acid catalysis SnCl4, TMSOTf, or BF3·Et2O Forms β-glycosidic bond with purine base
Deprotection Acidic or basic hydrolysis NH3/MeOH or aqueous acid Removes protecting groups, yields free sugar
2-Pentyl Substitution Nucleophilic substitution or cross-coupling Pentyl lithium, Pd catalyst, base Introduces pentyl group at purine C2 position
Enzymatic Transglycosylation Nucleoside phosphorylase enzymes Buffer, mild temperature Stereospecific sugar transfer, mild conditions

Analytical and Characterization Techniques

  • NMR Spectroscopy : 1H and 13C NMR confirm the stereochemistry and purity of the nucleoside. J-coupling constants help verify sugar conformation and glycosidic bond configuration.
  • Mass Spectrometry : Confirms molecular weight and substitution pattern.
  • HPLC : Used for purity assessment and separation of anomers.
  • X-ray Crystallography : Occasionally used to confirm absolute stereochemistry.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The purine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced purine bases, and substituted analogs with varying alkyl or aryl groups.

Scientific Research Applications

Antiviral Properties

One of the most significant applications of this compound is in the field of antiviral drug development. Research has indicated that purine derivatives possess antiviral activity against several viruses. For instance, compounds similar to 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one have been studied for their effectiveness against viral infections such as influenza and hepatitis C. The mechanism often involves the inhibition of viral RNA polymerase or other critical enzymes necessary for viral replication.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in nucleotide metabolism. By modulating these enzymes, it may be possible to influence cell proliferation and apoptosis in cancer cells. Therefore, this compound could serve as a scaffold for developing anticancer agents targeting metabolic pathways in tumor cells.

Neuroprotective Effects

Recent studies suggest that purine derivatives can exert neuroprotective effects by modulating adenosine receptors in the brain. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to enhance neuronal survival and function makes this compound a candidate for further exploration in neuropharmacology.

Nucleoside Analogues

As a nucleoside analogue, 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one can be utilized in biochemical assays to study nucleic acid interactions. Its structural similarity to natural nucleosides allows it to be incorporated into RNA or DNA strands during synthesis or replication studies.

Metabolic Pathway Studies

The compound can also be employed in metabolic pathway studies to investigate the role of purines in cellular metabolism. By tracing its incorporation into various metabolic pathways, researchers can gain insights into energy metabolism and cellular signaling processes.

Plant Growth Regulation

In agricultural research, derivatives of purine compounds have been explored for their ability to regulate plant growth and development. They can act as growth regulators or signaling molecules that affect processes such as seed germination and flowering. Studies have shown that applying such compounds can enhance crop yields under specific environmental conditions.

Stress Response Modulation

Research indicates that purine derivatives may play a role in plant responses to abiotic stresses such as drought or salinity. By modulating stress-related pathways, these compounds could improve plant resilience and productivity in adverse conditions.

Case Study 1: Antiviral Activity Against Influenza

A study conducted by researchers at a prominent university demonstrated that a related purine derivative exhibited significant antiviral activity against influenza viruses in vitro. The compound was shown to inhibit viral replication by targeting the viral polymerase complex.

Case Study 2: Neuroprotection in Animal Models

In a preclinical trial involving animal models of Alzheimer's disease, administration of a purine derivative similar to 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one resulted in improved cognitive function and reduced neuroinflammation compared to control groups.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in nucleotide metabolism and signaling pathways.

    Pathways Involved: It modulates pathways related to DNA and RNA synthesis, leading to effects on cell proliferation and apoptosis.

Comparison with Similar Compounds

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one: can be compared with other similar compounds, such as:

    Inosine: Similar structure but lacks the pentyl group, leading to different biochemical properties.

    Adenosine: Contains an amino group instead of the pentyl group, resulting in distinct biological activities.

    Guanosine: Features a different purine base with an additional amino group, affecting its interaction with enzymes and receptors.

These comparisons highlight the uniqueness of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one in terms of its structure and functional properties.

Q & A

Q. What in vitro models best evaluate the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 Permeability : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
  • Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS .

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